N-(2-Chloro-5-fluoropyridin-4-yl)nitramide
Overview
Description
N-(2-Chloro-5-fluoropyridin-4-yl)nitramide is a chemical compound that belongs to the class of nitramides It features a pyridine ring substituted with chlorine and fluorine atoms, making it a fluorinated pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide typically involves the introduction of nitramide functionality to a fluorinated pyridine precursor. One common method is the nucleophilic substitution reaction where a suitable nitramide precursor reacts with 2-chloro-5-fluoropyridine under controlled conditions. The reaction may involve the use of reagents such as sodium nitrite and hydrochloric acid, followed by the addition of a nitramide source.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-5-fluoropyridin-4-yl)nitramide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitramide group can participate in redox reactions, leading to the formation of different nitrogen-containing compounds.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Sodium nitrite: and for nitramide introduction.
Palladium catalysts: for substitution reactions.
Oxidizing agents: such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation reactions can produce nitro compounds.
Scientific Research Applications
N-(2-Chloro-5-fluoropyridin-4-yl)nitramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide involves its interaction with molecular targets through its nitramide and fluorinated pyridine functionalities. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide.
2-Chloro-5-iodopyridine: Another halogenated pyridine with similar reactivity.
3,4-Difluoropyridine: A fluorinated pyridine with different substitution patterns.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, along with the nitramide group. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-chloro-5-fluoropyridin-4-yl)nitramide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDYYZZSPXELIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624358 | |
Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405230-86-6 | |
Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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